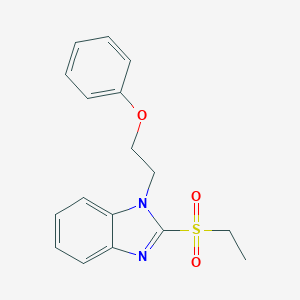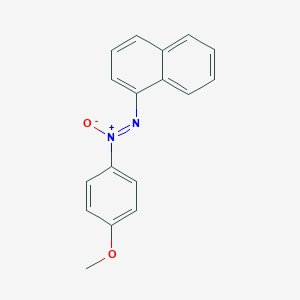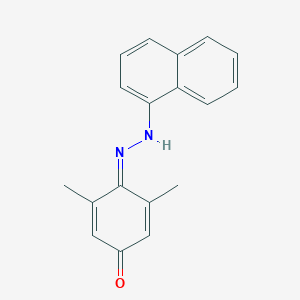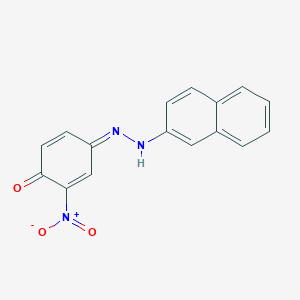
3-benzoyl-1-phenyl-1H-pyrazole-4-carbonitrile
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-benzoyl-1-phenyl-1H-pyrazole-4-carbonitrile, also known as BPPC, is a pyrazole derivative that has gained significant attention in the scientific community due to its potential applications in various fields. BPPC is a white to yellow crystalline powder that is soluble in organic solvents and is commonly used as a starting material for the synthesis of other pyrazole derivatives.
作用机制
The exact mechanism of action of 3-benzoyl-1-phenyl-1H-pyrazole-4-carbonitrile is not fully understood. However, it has been proposed that 3-benzoyl-1-phenyl-1H-pyrazole-4-carbonitrile exerts its pharmacological activities through the inhibition of various enzymes and signaling pathways. For instance, 3-benzoyl-1-phenyl-1H-pyrazole-4-carbonitrile has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that plays a crucial role in the production of inflammatory mediators. 3-benzoyl-1-phenyl-1H-pyrazole-4-carbonitrile has also been reported to inhibit the activation of nuclear factor-kappa B (NF-κB), a transcription factor that regulates the expression of genes involved in inflammation and immune response.
Biochemical and Physiological Effects
3-benzoyl-1-phenyl-1H-pyrazole-4-carbonitrile has been shown to exhibit various biochemical and physiological effects. In vitro studies have demonstrated that 3-benzoyl-1-phenyl-1H-pyrazole-4-carbonitrile can inhibit the proliferation of cancer cells, induce apoptosis, and inhibit the production of reactive oxygen species (ROS). 3-benzoyl-1-phenyl-1H-pyrazole-4-carbonitrile has also been reported to exhibit anti-inflammatory and analgesic activities in animal models. Moreover, 3-benzoyl-1-phenyl-1H-pyrazole-4-carbonitrile has been shown to reduce the levels of pro-inflammatory cytokines such as interleukin-1 beta (IL-1β) and tumor necrosis factor-alpha (TNF-α) in vivo.
实验室实验的优点和局限性
3-benzoyl-1-phenyl-1H-pyrazole-4-carbonitrile has several advantages for lab experiments. It is easy to synthesize, relatively stable, and has a high purity. Moreover, 3-benzoyl-1-phenyl-1H-pyrazole-4-carbonitrile can be used as a starting material for the synthesis of other pyrazole derivatives with potential pharmacological activities. However, there are also some limitations to the use of 3-benzoyl-1-phenyl-1H-pyrazole-4-carbonitrile in lab experiments. For instance, 3-benzoyl-1-phenyl-1H-pyrazole-4-carbonitrile has low solubility in water, which can limit its bioavailability and efficacy in vivo. Moreover, the exact mechanism of action of 3-benzoyl-1-phenyl-1H-pyrazole-4-carbonitrile is not fully understood, which can hinder the development of 3-benzoyl-1-phenyl-1H-pyrazole-4-carbonitrile-based drugs.
未来方向
There are several future directions for the research on 3-benzoyl-1-phenyl-1H-pyrazole-4-carbonitrile. One potential direction is to investigate the structure-activity relationship (SAR) of 3-benzoyl-1-phenyl-1H-pyrazole-4-carbonitrile and its derivatives to identify more potent and selective compounds with potential pharmacological activities. Another direction is to explore the potential applications of 3-benzoyl-1-phenyl-1H-pyrazole-4-carbonitrile in other fields such as material science and organic synthesis. Moreover, the development of 3-benzoyl-1-phenyl-1H-pyrazole-4-carbonitrile-based drugs for the treatment of various diseases such as cancer and inflammation is another promising direction for future research.
Conclusion
In conclusion, 3-benzoyl-1-phenyl-1H-pyrazole-4-carbonitrile is a pyrazole derivative that has gained significant attention in the scientific community due to its potential applications in various fields. The synthesis of 3-benzoyl-1-phenyl-1H-pyrazole-4-carbonitrile can be achieved through a one-pot reaction of benzoylacetone, phenylhydrazine, and malononitrile in the presence of a catalytic amount of piperidine. 3-benzoyl-1-phenyl-1H-pyrazole-4-carbonitrile has been extensively studied for its potential pharmacological activities such as anti-inflammatory, analgesic, and antioxidant activities. 3-benzoyl-1-phenyl-1H-pyrazole-4-carbonitrile exerts its pharmacological activities through the inhibition of various enzymes and signaling pathways. 3-benzoyl-1-phenyl-1H-pyrazole-4-carbonitrile has several advantages for lab experiments, but there are also some limitations to its use. Finally, there are several future directions for the research on 3-benzoyl-1-phenyl-1H-pyrazole-4-carbonitrile, including the investigation of its SAR, potential applications in other fields, and the development of 3-benzoyl-1-phenyl-1H-pyrazole-4-carbonitrile-based drugs.
合成方法
3-benzoyl-1-phenyl-1H-pyrazole-4-carbonitrile can be synthesized through a one-pot reaction of benzoylacetone, phenylhydrazine, and malononitrile in the presence of a catalytic amount of piperidine. The reaction takes place under reflux conditions in ethanol and yields 3-benzoyl-1-phenyl-1H-pyrazole-4-carbonitrile as the major product. The purity of the compound can be improved through recrystallization from a suitable solvent.
科学研究应用
3-benzoyl-1-phenyl-1H-pyrazole-4-carbonitrile has been extensively studied for its potential applications in various fields such as medicinal chemistry, material science, and organic synthesis. In medicinal chemistry, 3-benzoyl-1-phenyl-1H-pyrazole-4-carbonitrile has been shown to exhibit significant anti-inflammatory, analgesic, and antioxidant activities. It has also been reported to possess antitumor activity against various cancer cell lines. Moreover, 3-benzoyl-1-phenyl-1H-pyrazole-4-carbonitrile has been used as a starting material for the synthesis of other pyrazole derivatives with potential pharmacological activities.
属性
分子式 |
C17H11N3O |
|---|---|
分子量 |
273.29 g/mol |
IUPAC 名称 |
3-benzoyl-1-phenylpyrazole-4-carbonitrile |
InChI |
InChI=1S/C17H11N3O/c18-11-14-12-20(15-9-5-2-6-10-15)19-16(14)17(21)13-7-3-1-4-8-13/h1-10,12H |
InChI 键 |
JGZYKDNXVAAIMB-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)C(=O)C2=NN(C=C2C#N)C3=CC=CC=C3 |
规范 SMILES |
C1=CC=C(C=C1)C(=O)C2=NN(C=C2C#N)C3=CC=CC=C3 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![2-methyl-N-[3-[4-methyl-5-[2-(4-nitrophenyl)-2-oxoethyl]sulfanyl-1,2,4-triazol-3-yl]phenyl]benzamide](/img/structure/B282969.png)
![2-{[9-(2-phenoxyethyl)-9H-[1,2,4]triazolo[4,3-a]benzimidazol-3-yl]sulfanyl}propanoic acid](/img/structure/B282970.png)

![2-[2-(4-tert-Butyl-phenoxy)-ethanesulfonyl]-1H-benzoimidazole](/img/structure/B282972.png)
![(6Z)-6-[[(3-phenylmethoxypyridin-2-yl)amino]methylidene]cyclohexa-2,4-dien-1-one](/img/structure/B282975.png)

![4-[(2-bromo-4-methylphenyl)hydrazinylidene]cyclohexa-2,5-dien-1-one](/img/structure/B282982.png)

![(2Z)-2-[(4-chlorophenyl)hydrazinylidene]naphthalen-1-one](/img/structure/B282984.png)
![(2E)-2-[(4-fluorophenyl)hydrazinylidene]naphthalen-1-one](/img/structure/B282985.png)
![3,5-dimethyl-4-[(2-methylnaphthalen-1-yl)hydrazinylidene]cyclohexa-2,5-dien-1-one](/img/structure/B282986.png)

![4-[(4-nitronaphthalen-1-yl)hydrazinylidene]cyclohexa-2,5-dien-1-one](/img/structure/B282988.png)
